4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide
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Overview
Description
4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and an ethyl group attached to the thiazole ring, along with a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide typically involves the bromomethylation of 2-ethyl-1,3-thiazole. One common method includes the reaction of 2-ethyl-1,3-thiazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromomethylation process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming 2-ethyl-1,3-thiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or amines substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-ethyl-1,3-thiazole.
Scientific Research Applications
4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and resulting in various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzene:
2-(Bromomethyl)thiazole: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
Uniqueness
4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide is unique due to the presence of both the bromomethyl and ethyl groups on the thiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-(bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.BrH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBXNBACCBUACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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